6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione
Description
6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative characterized by a bicyclic structure with a 2,3-diketone moiety. The compound features a bromine atom at the 6-position of the indole ring and a 2-chloroethyl substituent at the 1-position (Figure 1). Its molecular formula is C₁₀H₇BrClNO₂, with a molecular weight of 296.52 g/mol. The presence of halogens (Br, Cl) and the electron-withdrawing diketone group significantly influences its physicochemical properties, including polarity, solubility, and reactivity.
Properties
IUPAC Name |
6-bromo-1-(2-chloroethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c11-6-1-2-7-8(5-6)13(4-3-12)10(15)9(7)14/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOODITLQMSRDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(C(=O)C2=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254429 | |
| Record name | 6-Bromo-1-(2-chloroethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094336-64-7 | |
| Record name | 6-Bromo-1-(2-chloroethyl)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094336-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-(2-chloroethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
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Bromination: : The starting material, 1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Cyclization: : The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the indole ring structure. Common reagents for this step include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. For example, the bromine can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the indole ring.
Cyclization and Ring-Closing Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
Substituted Indoles: Products from nucleophilic substitution reactions.
Oxidized Indoles: Products from oxidation reactions.
Reduced Indoles: Products from reduction reactions.
Scientific Research Applications
6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors in the body, inhibiting or modulating their activity. The bromine and chlorine atoms can enhance binding affinity and selectivity towards the target.
Biological Pathways: The compound can affect various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : Bromine at the 6-position is common in bioactive indoles, enhancing electrophilic reactivity. The 2-chloroethyl group in the target compound introduces steric bulk and polarity compared to simpler alkyl groups (e.g., ethyl in Table 1) .
Biological Activity
6-Bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound notable for its unique structural features and potential biological activities. With the molecular formula C11H10BrClN2O2, it combines a bromine atom and a chloroethyl group within an indole framework, which is known to influence various biological interactions. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a bicyclic structure formed by the fusion of a benzene ring and a five-membered nitrogen-containing ring. The 2,3-dihydro configuration indicates that it possesses reduced double bonds between specific carbon atoms in the indole structure. This structural complexity allows for various chemical interactions, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H10BrClN2O2 |
| CAS Number | 1447961-78-5 |
| Molecular Weight | 305.56 g/mol |
Synthesis Methods
Recent advancements in synthetic techniques have improved the yield and efficiency of producing this compound. Notable methods include:
- Microwave-assisted synthesis: Enhances reaction rates and yields.
- Phase transfer catalysis: Facilitates reactions in heterogeneous systems.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, its structural analogs have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6-Bromoindoline-2,3-dione | HCT-116 | 1.9 |
| Isatin | MCF-7 | 3.23 |
| 5-Bromoindoline | Various | Not specified |
These findings suggest that the compound may interact with cellular pathways involved in cancer progression.
Molecular docking studies have been employed to elucidate the binding affinities of this compound with various biological targets such as enzymes and receptors. These studies indicate potential mechanisms through which the compound exerts its biological effects:
- Inhibition of specific kinases: Similar compounds have been shown to inhibit Aurora-A kinase and other relevant targets.
- Induction of apoptosis: Evidence suggests that these compounds may trigger programmed cell death in cancer cells.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antiviral Activity: A study demonstrated that derivatives of indole compounds exhibit antiviral properties against Vesicular Stomatitis Virus (VSV), suggesting potential applications in treating viral infections.
- Neuroprotective Effects: Compounds with similar structures have been noted for their neuroprotective effects, indicating a broader therapeutic potential beyond oncology.
Q & A
Q. What are the optimal synthetic routes for 6-bromo-1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione?
The compound can be synthesized via multi-step reactions involving halogenation and alkylation. For instance, halogenated indole derivatives are often prepared by coupling azido intermediates with arylalkynes under copper catalysis (e.g., using CuI in PEG-400/DMF mixtures) . Additionally, chloroethyl substituents can be introduced through nucleophilic substitution reactions, as demonstrated in the synthesis of analogous indane-dione derivatives using acetic anhydride and triethylamine . Key considerations include reaction time (e.g., 12 hours for CuI-mediated coupling) and purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) .
Q. How can NMR and X-ray crystallography be applied to characterize this compound?
- NMR : and NMR are critical for confirming substituent positions and purity. For example, NMR can identify the chloroethyl group’s protons (δ ~3.5–4.0 ppm) and bromine’s deshielding effects on adjacent protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Parameters such as R-factor (<0.1) and data-to-parameter ratios (>15:1) ensure accuracy. Hydrogen bonding patterns (e.g., O–H⋯O dimers in indole-diones) can be resolved using high-resolution data .
Q. What are the key solubility and stability parameters for this compound in experimental settings?
Solubility varies with solvent polarity. For example, halogenated indole-diones are typically soluble in DMSO or DMF but poorly in water. Stability studies should address hydrolysis of the chloroethyl group under basic conditions. Storage at RT in inert atmospheres is recommended to prevent halogen loss .
Advanced Research Questions
Q. How does the bromine and chloroethyl substituent influence the compound’s reactivity in nucleophilic substitutions?
Bromine’s larger atomic radius and lower electronegativity (compared to Cl or F) enhance leaving-group ability, facilitating nucleophilic aromatic substitution (SNAr). The chloroethyl group’s β-chlorine can undergo elimination or further alkylation, depending on reaction conditions (e.g., base strength). For instance, in analogous compounds, bromine substitution at the indole 6-position increases reactivity toward thiol or amine nucleophiles .
Q. What methodological considerations are critical when refining the crystal structure using SHELXL?
- Data quality : High-resolution (<1.0 Å) data reduces overfitting.
- Twinned crystals : Use the TWIN command in SHELXL to handle twinning, common in halogenated compounds.
- Hydrogen placement : ADPs (anisotropic displacement parameters) should be refined for non-H atoms, while H atoms can be placed geometrically .
- Validation : Check for outliers using RIGU and ISOR commands to ensure thermal motion consistency .
Q. How do structural modifications at the 1-position (e.g., varying halogen substituents) affect biological activity?
Comparative studies show brominated analogs exhibit higher anticancer potency than chloro or iodo derivatives due to enhanced hydrophobic interactions with target proteins (e.g., kinase binding pockets). For example, 6-bromo-1-(2-chloroethyl)-indole-2,3-dione showed IC values 10-fold lower than its chloro analog in leukemia cell lines . Advanced SAR studies require crystallographic docking (e.g., OLEX2 visualization) and in vitro assays to validate binding modes .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurity profiles. Strategies include:
- Purity validation : Use HPLC (>95% purity) and HRMS (e.g., FAB-HRMS for exact mass) .
- Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) to confirm potency trends.
- Control experiments : Compare with structurally similar compounds (e.g., 6-fluoro or 6-methoxy analogs) to isolate substituent effects .
Q. What strategies are effective for designing derivatives targeting specific biological pathways?
- Scaffold hopping : Replace the indole-dione core with isoindole or benzothiazine-dione moieties to modulate redox activity .
- Functionalization : Introduce sulfonyl or carboxyl groups at the 3-position to enhance solubility and target affinity .
- Mechanistic studies : Use fluorescence polarization assays to track protein-ligand interactions, guided by crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
